![molecular formula C17H23ClN2O3 B2640445 2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide CAS No. 2415554-49-1](/img/structure/B2640445.png)
2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
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Overview
Description
2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide, also known as CP-122,721, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of pyrrolidinyl acetamide compounds and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is not fully understood, but it is believed to act as a partial agonist at the alpha-2 adrenergic receptor and as an antagonist at the 5-HT2A receptor. These actions may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide has been shown to increase levels of the neurotransmitter serotonin in the brain, which may contribute to its antidepressant effects. It has also been shown to decrease levels of the stress hormone cortisol in the blood, suggesting it may have anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide in lab experiments is its specificity for the alpha-2 adrenergic and 5-HT2A receptors, which allows for more targeted research. However, one limitation is that its effects may vary depending on the animal model used, making it important to carefully select the appropriate model for each study.
Future Directions
There are several potential future directions for research on 2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide. One area of interest is its potential use in the treatment of anxiety and depression in humans. Further research is also needed to fully understand its mechanism of action and to optimize its effectiveness and safety for use in humans. Additionally, it may have potential applications in other areas of research, such as neurodegenerative diseases and addiction.
Synthesis Methods
The synthesis of 2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide involves the reaction of 4-chlorophenol with 1-bromo-3-oxane to form 2-(4-chlorophenoxy)-1-(oxan-4-yl)propan-1-ol. This intermediate is then reacted with pyrrolidine and acetic anhydride to form the final product, 2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide.
Scientific Research Applications
2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide has been studied for its potential use in various scientific research fields, including neuroscience and pharmacology. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c18-13-1-3-16(4-2-13)23-12-17(21)19-14-5-8-20(11-14)15-6-9-22-10-7-15/h1-4,14-15H,5-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSAXXWSRWEDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)COC2=CC=C(C=C2)Cl)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide |
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